molecular formula C14H11ClO2 B13869511 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde

5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde

Cat. No.: B13869511
M. Wt: 246.69 g/mol
InChI Key: KJOROGVQSCADFH-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a hydroxyl group at the 2-position and a 4-chlorophenylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with salicylaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of salicylaldehyde attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is unique due to the presence of both the hydroxyl and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H11ClO2/c15-13-4-1-10(2-5-13)7-11-3-6-14(17)12(8-11)9-16/h1-6,8-9,17H,7H2

InChI Key

KJOROGVQSCADFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)C=O)Cl

Origin of Product

United States

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